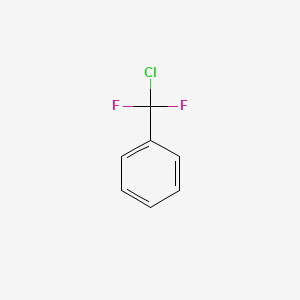

(Chlorodifluoromethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

[chloro(difluoro)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2/c8-7(9,10)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSUKAMDJCKXAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188452 | |

| Record name | Toluene, alpha-chloro-alpha,alpha-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349-50-8 | |

| Record name | (Chlorodifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Toluene, alpha-chloro-alpha,alpha-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Toluene, alpha-chloro-alpha,alpha-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 349-50-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Chlorodifluoromethyl Benzene and Its Derivatives: Advanced Approaches

Direct Chlorodifluoromethylation of Aromatic Systems

Direct chlorodifluoromethylation offers a more efficient route to these compounds by directly introducing the -CF2Cl group onto an aromatic ring. This section delves into photocatalytic, radical chlorination, and electrophilic approaches.

Photocatalytic Chlorodifluoromethylation Mechanisms and Scope

Visible-light photoredox catalysis has emerged as a powerful and mild method for the direct C-H chlorodifluoromethylation of (hetero)arenes. consensus.appchemrxiv.org This approach utilizes a photocatalyst, such as Ru(bpy)3Cl2, which, upon irradiation with visible light, can initiate the generation of a chlorodifluoromethyl radical (•CF2Cl) from a suitable precursor. nih.govmdpi.com

One common precursor is chlorodifluoroacetic anhydride (B1165640). nih.govmdpi.comresearchgate.net In a representative mechanism, the excited photocatalyst engages in a single electron transfer (SET) process. mdpi.com For instance, the combination of chlorodifluoroacetic anhydride and pyridine (B92270) N-oxide with a ruthenium-based photocatalyst can generate the •CF2Cl radical. nih.gov This electrophilic radical can then attack electron-rich aromatic systems to afford the desired chlorodifluoromethylated product. nih.govcas.cn This method exhibits broad substrate scope, high functional group tolerance, and operational simplicity, making it a valuable tool for late-stage functionalization in drug discovery. nih.govresearchgate.net

The reaction proceeds under mild photochemical conditions and has been successfully applied to a variety of arenes and heteroarenes. consensus.appnih.gov For example, using 1 mol% Ru(bpy)3Cl2, chlorodifluoroacetic anhydride, and pyridine N-oxide, benzene (B151609) can be converted to (chlorodifluoromethyl)benzene in a 78% 19F NMR yield. nih.gov The process is not only effective in batch reactions but also amenable to flow processing. nih.gov

| Substrate | Reagents | Catalyst | Product | Yield (%) | Reference |

| Benzene | Chlorodifluoroacetic anhydride, Pyridine N-oxide | Ru(bpy)3Cl2 | This compound | 78 (¹⁹F NMR) | nih.gov |

| 4-Methylstyrene | Chlorodifluoroacetic anhydride, Pyridine N-oxide | Ru(bpy)3Cl2 | bis-substituted product | N/A | nih.gov |

| Electron-rich (hetero)arenes | Chlorodifluoroacetic anhydride | Ru(bpy)3Cl2 / blue LEDs | Chlorodifluoromethylated (hetero)arenes | High | nih.govmdpi.com |

Radical Chlorination Protocols: Mechanistic Studies and Industrial Optimization Parameters

Radical chlorination of (difluoromethyl)benzene (B1298653) is a primary industrial method for synthesizing this compound. This process involves the substitution of a hydrogen atom in the difluoromethyl group with a chlorine atom via a radical chain reaction.

The initiation of the radical chain reaction is typically achieved through UV irradiation, which causes the homolytic cleavage of molecular chlorine (Cl2) into two chlorine radicals (Cl•). wikipedia.orgchemguide.co.uk This photochemical reaction is a key step, and its efficiency is dependent on the intensity and wavelength of the UV light. wikipedia.orgwustl.edu The chlorine radicals are highly reactive and can abstract a hydrogen atom from the difluoromethyl group of (difluoromethyl)benzene, generating a difluoromethylbenzyl radical and hydrogen chloride (HCl). rsc.org This radical then reacts with another molecule of Cl2 to form the desired this compound and a new chlorine radical, thus propagating the chain. chemguide.co.uk

The reaction pathway is a classic example of free radical substitution. chemguide.co.uk The process can be summarized by the following steps:

Initiation: Cl₂ + UV light → 2Cl• chemguide.co.uk

Propagation:

C₆H₅CF₂H + Cl• → C₆H₅CF₂• + HCl

C₆H₅CF₂• + Cl₂ → C₆H₅CF₂Cl + Cl•

Termination: Recombination of any two radicals (e.g., 2Cl• → Cl₂) wikipedia.org

The temperature and pressure of the reaction are critical parameters for optimizing the yield and selectivity of the chlorination process. The reaction is typically conducted at temperatures between 50–90 °C and at a pressure slightly above atmospheric pressure (1.001 to 1.10 atm).

Temperature: Higher temperatures increase the reaction rate but can also lead to decreased selectivity and the formation of over-chlorinated byproducts. numberanalytics.com Controlling the temperature within the optimal range is crucial for maximizing the yield of the desired monochlorinated product.

Pressure: Operating at a slightly elevated pressure helps to maintain the concentration of chlorine gas in the reaction mixture, which can enhance the reaction rate.

For industrial-scale production, these parameters are carefully controlled in either batch or continuous flow reactors to ensure high efficiency and product purity. The absence of a solvent is often a key feature, as the (difluoromethyl)benzene substrate can act as the reaction medium, simplifying the purification process.

| Parameter | Optimal Range | Influence on Reaction | Reference |

| Temperature | 50–90 °C | Affects reaction rate and selectivity | |

| Pressure | 1.001–1.10 atm | Maintains chlorine concentration, enhances rate | |

| Light Source | UV irradiation | Initiates the radical chain reaction |

Electrophilic Chlorodifluoromethylation via Friedel-Crafts Type Reactions

The Friedel-Crafts reaction, a cornerstone of electrophilic aromatic substitution, can be adapted for the introduction of a chlorodifluoromethyl group onto an aromatic ring. saskoer.cawikipedia.org This method typically involves a chlorodifluoromethylating agent and a Lewis acid catalyst.

Lewis acids, such as aluminum chloride (AlCl₃), play a crucial role in activating the electrophile. saskoer.caiitk.ac.inallstudyjournal.com In this context, a suitable chlorodifluoromethylating agent, for example, chlorodifluoromethyltrimethylsilane (ClCF₂SiMe₃), is used. The Lewis acid coordinates with the chlorodifluoromethylating agent, increasing its electrophilicity and facilitating the attack by the aromatic ring. iitk.ac.in

The reaction proceeds through the formation of a σ-complex (an arenium ion) as a reaction intermediate. The stability and subsequent deprotonation of this intermediate determine the final product. The regioselectivity of the reaction is governed by the directing effects of any pre-existing substituents on the benzene ring. For instance, an electron-withdrawing substituent like chlorine will direct the incoming electrophilic chlorodifluoromethyl group to the ortho and para positions.

While effective, this method requires stoichiometric amounts of the Lewis acid catalyst because the product can form a complex with the catalyst, rendering it inactive. wikipedia.org

| Catalyst | Role | Example Reaction | Reference |

| AlCl₃ | Activates the electrophilic agent | Chlorobenzene + ClCF₂SiMe₃ → 1-Chloro-2-(chlorodifluoromethyl)benzene |

Regioselectivity and Competitive Substitution in Aromatic Systems

The regiochemical outcome of chlorodifluoromethylation on substituted aromatic rings is dictated by the electronic properties of the reacting species. The key intermediate, the chlorodifluoromethyl radical (•CF₂Cl), is characterized as an electrophilic radical. nih.govoup.com This electrophilicity contrasts with the nucleophilic nature of the difluoromethyl radical (•CF₂H), making the •CF₂Cl radical particularly effective for functionalizing electron-rich aromatic systems. nih.govcas.cnresearchgate.net

The reaction of bis(chlorodifluoroacetyl) peroxide with electron-rich arenes proceeds effectively, favoring substitution on the activated ring. oup.com A proposed mechanism suggests that the reaction involves an initial single electron transfer (SET) from the aromatic substrate to the peroxide. oup.com This generates a radical cation of the aromatic compound and a chlorodifluoromethyl radical within a solvent cage. oup.com The close proximity of these species allows the •CF₂Cl radical to react selectively with the radical cation, leading to the observed products. oup.com

The directing effects of substituents on the aromatic ring play a crucial role in determining the isomer distribution. For instance, in the chlorodifluoromethylation of anisole (B1667542), which possesses a strongly activating methoxy (B1213986) group, a mixture of ortho, meta, and para isomers is obtained, with a significant preference for the ortho and para positions. oup.com The reaction with toluene (B28343), a less activated substrate, shows a similar preference but with a different isomer ratio. oup.com

Table 1: Regioselectivity in the Chlorodifluoromethylation of Aromatic Compounds with Bis(chlorodifluoroacetyl) Peroxide oup.com

| Aromatic Substrate (ArH) | Total Yield of ArCF₂Cl (%) | Isomer Ratio (ortho:meta:para) |

|---|---|---|

| Anisole | 90 | 58:16:26 |

| Toluene | 51 | 45:21:34 |

Preparation of Chlorodifluoromethylating Agents and Their Application

The development of effective chlorodifluoromethylating agents is central to the synthesis of this compound. These reagents serve as the source for the •CF₂Cl radical or its synthetic equivalents.

Synthesis of Trimethylsilyl (B98337) Chlorodifluoromethane (B1668795) (ClCF₂SiMe₃)

Trimethylsilyl chlorodifluoromethane (ClCF₂SiMe₃) is a valuable reagent for the introduction of the chlorodifluoromethyl group. Its synthesis can be achieved from chlorodifluoromethane (ClCF₂H), also known as Freon 22. rsc.org The protocol involves the deprotonation of ClCF₂H with a strong base to generate the chlorodifluoromethanide anion (CF₂Cl⁻). rsc.org This short-lived anion is then trapped in situ by an electrophilic silicon source, typically trimethylsilyl chloride (TMSCl), to yield the target product, ClCF₂SiMe₃. The use of TMSCl as an activating agent and trapping reagent is a known strategy in the preparation of organometallic and organosilicon compounds. nih.gov

Utility of Bis(chlorodifluoroacetyl) Peroxide in Aromatic Chlorodifluoromethylation

Bis(chlorodifluoroacetyl) peroxide, (ClCF₂CO₂)₂, is a highly effective reagent for the chlorodifluoromethylation of aromatic compounds. oup.com It can be readily prepared from chlorodifluoroacetic anhydride by treatment with hydrogen peroxide. oup.com More conveniently, the peroxide can be generated in situ from chlorodifluoroacetic anhydride, which avoids the need to isolate the potentially unstable peroxide. ccspublishing.org.cnnih.gov

This reagent has been successfully applied to a range of aromatic substrates. The reaction with electron-rich arenes such as anisole and naphthalene (B1677914) proceeds in high yield under metal-free conditions. oup.comnih.gov The reaction with benzene and toluene also affords the corresponding chlorodifluoromethylated products, albeit in lower yields. oup.com The versatility of this method highlights its utility in preparing various (chlorodifluoromethyl)arene derivatives. ccspublishing.org.cn

Table 2: Chlorodifluoromethylation of Various Aromatic Rings using Bis(chlorodifluoroacetyl) Peroxide oup.com

| Aromatic Substrate | Yield of ArCF₂Cl (%) |

|---|---|

| Anisole | 90 |

| Naphthalene | 73 |

| Toluene | 51 |

| Benzene | 40 |

More recent advancements have utilized chlorodifluoroacetic anhydride directly in photochemical protocols. nih.gov For example, using a ruthenium-based photoredox catalyst (Ru(bpy)₃Cl₂) in the presence of pyridine N-oxide allows for the decarboxylative generation of the •CF₂Cl radical under mild, visible-light-mediated conditions. nih.govccspublishing.org.cn This method demonstrates high functional group tolerance, enabling the chlorodifluoromethylation of complex and pharmaceutically relevant molecules. nih.gov

Reductive Coupling and Halogen Exchange Strategies

Alternative strategies for forming the Ar–CF₂Cl bond include reductive coupling and halogen exchange reactions, which offer different synthetic pathways and opportunities for precursor modification.

Palladium-Catalyzed Reductive Coupling of Dichlorodifluoroethane with Halobenzenes

A comprehensive search of the scientific literature did not yield specific examples or methodologies for the palladium-catalyzed reductive coupling of dichlorodifluoroethane with halobenzenes to form this compound. While palladium-catalyzed cross-coupling is a major field of research for C-C bond formation, this particular transformation appears to be undocumented. nobelprize.orgmdpi.com

Halogen Exchange Reactions with Silver Salts: Mechanistic Insights

Halogen exchange (Halex) reactions provide a pathway to the chlorodifluoromethyl group by replacing a different halogen atom (e.g., bromine or iodine) on a difluoromethyl precursor. Silver salts can play a crucial mechanistic role in facilitating these transformations.

While direct synthesis of this compound using this method is not widely documented, mechanistic principles can be drawn from related systems. Silver(I) salts are known to act as Lewis acids that can assist in halide abstraction, thereby promoting nucleophilic substitution. For instance, in the context of organometallic chemistry, silver salts like AgPF₆ have been shown to facilitate reductive elimination from a metal center by generating a more reactive cationic intermediate. rsc.org This acceleration of C-C or C-X bond formation at a metal highlights the ability of Ag(I) to promote otherwise difficult transformations. rsc.org

In a potential Halex reaction to form an Ar–CF₂Cl bond from an Ar–CF₂Br precursor, a silver(I) salt such as silver chloride (AgCl) could facilitate the exchange. The mechanism would likely involve coordination of the silver ion to the bromine atom of the Ar–CF₂Br substrate. This coordination weakens the C–Br bond and increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by a chloride ion. The formation of a stable silver bromide (AgBr) precipitate would provide a strong thermodynamic driving force for the reaction. This type of silver-assisted halogen exchange is a known strategy in fluorination chemistry and can be applied to the synthesis of chlorinated analogues. researchgate.net

Difluorocarbene Precursors in the Synthesis of Related Fluorinated Compounds

The introduction of difluoromethyl (-CF2H) and difluoromethylene (-CF2-) groups into organic molecules is of significant interest due to their ability to act as bioisosteres for hydroxyl, thiol, and ether functionalities, respectively. cas.cnacs.org Difluorocarbene (:CF₂), a highly reactive intermediate, serves as a versatile building block for incorporating these valuable motifs. numberanalytics.comthieme-connect.com This section explores the generation of difluorocarbene from various precursors and its subsequent application in the synthesis of a range of fluorinated compounds.

Generation and Reactivity of Difluorocarbene (:CF₂) from Various Sources

Difluorocarbene is a unique carbene species. While most carbenes have a triplet ground state, difluorocarbene possesses a singlet ground state. wikipedia.org This is due to the interplay of the inductive electron-withdrawing effect of the fluorine atoms, which destabilizes the carbene, and the π-back-donation from the fluorine lone pairs into the empty p-orbital of the carbon, which provides stabilization. cas.cnnumberanalytics.com This electronic structure renders difluorocarbene moderately electrophilic. cas.cncas.cn

A variety of precursors have been developed to generate difluorocarbene under different conditions, ranging from thermal and photochemical methods to base- or metal-induced eliminations. numberanalytics.com Historically, the thermolysis of sodium chlorodifluoroacetate (ClCF₂CO₂Na) was a primary method. wikipedia.org However, concerns over the use of ozone-depleting substances and the harsh reaction conditions required for many early precursors have driven the development of more environmentally benign and versatile reagents. cas.cnacs.orgrsc.org

Modern difluorocarbene precursors offer a wider range of activation modes, including basic, acidic, or neutral conditions, and can be used in various solvents and at different temperatures. acs.org This versatility is crucial as the conditions for generating difluorocarbene must be compatible with the subsequent desired transformation. cas.cnacs.org

Some notable contemporary difluorocarbene sources include:

(Trifluoromethyl)trimethylsilane (B129416) (TMSCF₃, Ruppert-Prakash Reagent) and its Derivatives: TMSCF₃ and its analogues, such as (chlorodifluoromethyl)trimethylsilane (B179667) (TMSCF₂Cl) and (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br), are highly versatile precursors. researchgate.netresearchgate.net For instance, TMSCF₂Cl can generate difluorocarbene under mild, neutral conditions catalyzed by a chloride ion source. acs.org

Sulfur-based Reagents: Compounds like S-(difluoromethyl)diarylsulfonium salts and N-Tosyl-S-difluoromethyl-S-phenylsulfoximine have emerged as effective difluorocarbene sources. cas.cnnih.govacs.org A recently developed sulfoximine-based reagent, Sulfox-CF₂SO₂Ph, can act as a difluorocarbene precursor under basic conditions. sioc.ac.cn

Phosphorus-based Reagents: Diethyl bromodifluoromethylphosphonate is an efficient and environmentally friendly precursor that generates difluorocarbene upon basic hydrolysis. thieme-connect.comcas.cn

Ammonium Salts: Difluoromethyltri(n-butyl)ammonium chloride has been shown to be an effective reagent for difluoromethylation reactions under basic conditions, notable for its efficiency even at low loadings. cas.cncas.cn

The reactivity of difluorocarbene is broad; it can react with a wide array of nucleophiles, participate in [2+1] cycloaddition reactions with alkenes and alkynes, and form ylides with phosphines and amines. cas.cnthieme-connect.com Its interaction with nucleophiles is a cornerstone of difluoromethylation chemistry.

Application in Difluoromethylation of Nucleophiles (O-, N-, S-, C-, P-, Se-, Te-)

The reaction of difluorocarbene with various nucleophiles is a primary strategy for introducing the difluoromethyl group. thieme-connect.com This method is often more straightforward than other approaches and benefits from the wide availability of nucleophilic substrates.

O-Nucleophiles: The difluoromethylation of oxygen nucleophiles, particularly phenols and alcohols, is a common transformation. cas.cn A variety of difluorocarbene precursors can effect this reaction. For instance, TMSCF₂Br, in the presence of an alkaline base, is effective for the difluoromethylation of phenols and alcohols. acs.org Studies have shown that phenoxides (ArO⁻) are generally more reactive towards difluorocarbene than aliphatic alkoxides (RO⁻). sci-hub.se

N-Nucleophiles: Nitrogen-containing heterocycles, such as imidazoles, triazoles, and tetrazoles, are readily difluoromethylated using various difluorocarbene sources. thieme-connect.comacs.org Reagents like difluoromethyltri(n-butyl)ammonium chloride and S-difluoromethyl-S-phenyl-N-tosylsulfoximine have proven effective for the N-difluoromethylation of a range of imidazole (B134444) derivatives. cas.cnacs.org

S-Nucleophiles: Thiophenols and other sulfur nucleophiles can be efficiently difluoromethylated. sci-hub.se Mechanistic studies indicate that thiophenoxides (ArS⁻) are more reactive towards difluorocarbene than the corresponding phenoxides (ArO⁻). acs.orgsci-hub.se S-(difluoromethyl)diarylsulfonium salts have been used as effective precursors for this transformation. acs.org

C-Nucleophiles: The difluoromethylation of carbon nucleophiles is generally more challenging than that of heteroatom nucleophiles. cas.cn However, significant progress has been made, particularly with activated C-H compounds. TMSCF₂Br has been successfully employed for the C-difluoromethylation of a diverse range of carbon acids, including esters, amides, fluorenes, and terminal alkynes, under mild conditions. cas.cnsci-hub.se Other reagents, such as those based on bromodifluoromethyl phosphonate, have also been used for the difluoromethylation of sp³ carbon nucleophiles. nih.gov

P-, Se-, and Te-Nucleophiles: The difluoromethylation of phosphorus, selenium, and tellurium nucleophiles is also achievable. thieme-connect.com For example, hydrophosphine oxides can be difluoromethylated using TMSCF₂Br. acs.org For selenium nucleophiles, indirect methods often involve the insertion of difluorocarbene into a selenol. rsc.org The development of reagents like BT-SeCF₂H, however, has enabled direct nucleophilic difluoromethylselenylation. rsc.orgsemanticscholar.org The difluoromethylation of tellurium nucleophiles is also a known process. thieme-connect.com

Table 1: Reactivity of Various Nucleophiles with Difluorocarbene

| Nucleophile Type | Example Substrate(s) | Precursor(s) for :CF₂ | General Reactivity Trend |

|---|---|---|---|

| O-Nucleophiles | Phenols, Alcohols | TMSCF₂Br, S-(difluoromethyl)sulfonium salt | ArO⁻ > RO⁻ sci-hub.se |

| N-Nucleophiles | Imidazoles, Triazoles, Tetrazoles | Difluoromethyltri(n-butyl)ammonium chloride, N-Tosyl-S-difluoromethyl-S-phenylsulfoximine | Effective for many N-heterocycles cas.cnacs.org |

| S-Nucleophiles | Thiophenols | S-(difluoromethyl)sulfonium salt | ArS⁻ > ArO⁻ acs.orgsci-hub.se |

| C-Nucleophiles | Esters, Amides, Terminal Alkynes | TMSCF₂Br, Diethyl bromodifluoromethylphosphonate | Requires activated C-H bonds nih.govcas.cn |

| P-Nucleophiles | Hydrophosphine oxides | TMSCF₂Br | Feasible under specific conditions acs.org |

| Se-Nucleophiles | Selenols | HCF₂OTf, BT-SeCF₂H | Both indirect and direct methods available rsc.org |

| Te-Nucleophiles | Tellurium compounds | Chlorodifluoromethane | Documented transformation thieme-connect.com |

Gem-Difluoroolefination of Carbonyl Compounds with (Chlorodifluoromethyl)trimethylsilane

The 1,1-difluoroalkene (gem-difluoroolefin) moiety is a valuable functional group, serving as a bioisostere for carbonyl groups and as a versatile synthetic precursor. d-nb.infonih.gov One of the most direct methods for synthesizing gem-difluoroolefins is the deoxygenative gem-difluoroolefination of carbonyl compounds. beilstein-journals.orgrsc.org

A particularly effective method involves the use of (chlorodifluoromethyl)trimethylsilane (TMSCF₂Cl) in combination with triphenylphosphine (B44618) (PPh₃). d-nb.infonih.govbeilstein-journals.orgbeilstein-journals.org This system provides a robust route for the conversion of aldehydes and activated ketones into their corresponding gem-difluoroolefins. d-nb.infonih.govbeilstein-journals.org The reaction is believed to proceed through a Wittig-type mechanism, involving the in-situ formation of a difluoromethylene phosphonium (B103445) ylide. d-nb.infobeilstein-journals.orgbeilstein-journals.org

This ylide can be generated through the reaction of difluorocarbene, produced from TMSCF₂Cl, with triphenylphosphine. d-nb.infobeilstein-journals.org The resulting ylide then reacts with the carbonyl compound to yield the gem-difluoroolefin. d-nb.infonih.gov

Comparative studies have shown that TMSCF₂Cl is often superior to other similar reagents like (bromodifluoromethyl)trimethylsilane (TMSCF₂Br) and (trifluoromethyl)trimethylsilane (TMSCF₃) for this specific transformation. d-nb.infobeilstein-journals.org A variety of aromatic aldehydes, including those with electron-donating and electron-withdrawing substituents, can be successfully converted in moderate to good yields. d-nb.infobeilstein-journals.org The method is also applicable to enolizable aldehydes and certain activated ketones, such as aryl trifluoromethyl ketones. d-nb.infobeilstein-journals.org

Table 2: Examples of Gem-Difluoroolefination of Carbonyl Compounds using TMSCF₂Cl/PPh₃

| Carbonyl Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-tert-Butylbenzaldehyde | 1-(tert-Butyl)-4-(2,2-difluorovinyl)benzene | 78 | beilstein-journals.org |

| 4-Methoxybenzaldehyde | 1-(2,2-Difluorovinyl)-4-methoxybenzene | 75 | beilstein-journals.org |

| 4-Bromobenzaldehyde | 1-Bromo-4-(2,2-difluorovinyl)benzene | 72 | beilstein-journals.org |

| 3-Phenylpropanal | (3,3-Difluoroprop-1-en-1-yl)benzene | 47 | beilstein-journals.org |

| 1-Phenyl-2,2,2-trifluoroethan-1-one | (3,3,4,4-Tetrafluorobut-1-ene-1,1-diyl)dibenzene | 85 | d-nb.info |

| 1-(4-Chlorophenyl)-2,2-difluoroethan-1-one | 1-Chloro-4-(1,1,2,2-tetrafluorobut-3-en-1-yl)benzene | 75 | d-nb.info |

Reaction Mechanisms and Pathways of Chlorodifluoromethyl Benzene

Nucleophilic Substitution Reactions Involving the Chlorodifluoromethyl Group

The primary site for nucleophilic attack is the carbon atom of the chlorodifluoromethyl group, where the chlorine atom acts as a leaving group. These reactions are crucial for synthesizing various difluoromethylated aromatic compounds.

Influence of Temperature and Reagent Stoichiometry on Conversion and Selectivity

Temperature is a critical parameter for driving the conversion in nucleophilic substitution reactions of (Chlorodifluoromethyl)benzene. Condensation reactions with nucleophiles like phenoxide often require heating to achieve significant product yields. researchgate.net For instance, studies have shown that high temperatures, sometimes exceeding 150°C, are necessary for substantial conversion. researchgate.net

The stoichiometry, or the molar ratio of the reactants, also significantly impacts the reaction outcome. youtube.com In gas-phase reactions, changes in the number of moles can affect the volumetric flow rate and concentration, thereby influencing the reaction rate. youtube.com In solution, using an excess of the nucleophilic reagent can help drive the reaction to completion, maximizing the conversion of this compound. The interplay between temperature and stoichiometry is crucial for optimizing both the conversion of the starting material and the selectivity towards the desired substituted product, minimizing the formation of byproducts.

Specificity with Phenoxide and Thiophenoxide Ions

This compound undergoes condensation reactions with both phenoxide and thiophenoxide ions. researchgate.netresearchgate.net These reactions are typically carried out in polar aprotic solvents like DMF or NMP under heating. researchgate.net The reaction with potassium thiophenoxide can also proceed in DMF to yield aryl chlorodifluoromethyl sulfides. datapdf.com The higher nucleophilicity of the thiophenoxide anion compared to the phenoxide anion often results in faster reaction rates or allows for milder reaction conditions. These reactions demonstrate a reliable pathway for forming phenyl difluoromethyl ethers and thioethers.

Below is a table summarizing the reaction conditions and products for these nucleophiles.

| Nucleophile | Reagent Example | Solvent | Conditions | Product |

| Phenoxide | Sodium Phenolate | DMF, NMP | Heating | (Difluoromethoxymethyl)benzene |

| Thiophenoxide | Potassium Thiophenoxide | DMF | Heating | (Difluoromethylsulfanyl)benzene |

Role of Visible Light Irradiation in Reactions with Phenylselenide Ions

Interestingly, the reaction between this compound and the phenylselenide ion does not proceed under the thermal conditions (heating in DMF or NMP) that are effective for phenoxide and thiophenoxide. researchgate.netresearchgate.net This specific substitution requires the presence of visible light irradiation to occur. researchgate.netresearchgate.net

The mechanism is proposed to be initiated by a photo-induced electron transfer (SET) from the phenylselenide anion (PhSe⁻) to the this compound molecule. researchgate.net This single-electron transfer leads to the formation of a radical anion of this compound, which is unstable and spontaneously dissociates, cleaving the C-Cl bond to generate a phenyl difluoromethyl radical (PhCF₂•) and a chloride ion. researchgate.net This radical intermediate can then react further to form the final substitution product. This light-dependent pathway highlights a different mechanistic route, distinct from the thermal SN2 reactions observed with other nucleophiles. researchgate.netrsc.orgprinceton.edu

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, although its reactivity is significantly influenced by the substituent. The chlorodifluoromethyl (-CF₂Cl) group is strongly electron-withdrawing due to the high electronegativity of the fluorine and chlorine atoms. This effect deactivates the benzene ring towards attack by electrophiles, making the reaction slower compared to benzene itself. smolecule.comphysicsandmathstutor.com

The general mechanism involves the attack of the pi electrons of the aromatic ring on an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. youtube.com Aromaticity is then restored by the loss of a proton from the carbon atom that was attacked. youtube.com Due to its electron-withdrawing nature, the -CF₂Cl group acts as a meta-director, guiding incoming electrophiles to substitute at the positions meta to the group.

Oxidation and Reduction Pathways of this compound

The oxidation and reduction of this compound can target either the aromatic ring or the chlorodifluoromethyl side chain.

Oxidation: The benzylic position in this compound lacks any hydrogen atoms, making it resistant to common benzylic oxidation reactions that typically require at least one benzylic proton (e.g., with KMnO₄ or Na₂Cr₂O₇). chemistry.coach However, the aromatic ring itself can be oxidized under specific and often harsh conditions. The thermal oxidation of chlorobenzene, a related compound, proceeds via hydrogen abstraction by hydroxyl radicals at high temperatures (800-960 K), a pathway that could be relevant for this compound under similar conditions. berkeley.edu

Reduction: Reduction of the chlorodifluoromethyl group is a more common transformation. The carbon-chlorine bond can be selectively reduced. For example, reduction can lead to the formation of difluoromethylbenzene derivatives. This can be achieved using various reducing agents, potentially including hydrogen gas with a palladium catalyst. The selective cleavage of the C-Cl bond over the stronger C-F bonds is a key feature of these reduction pathways. The reduction of a nitro group on a benzene ring to an aniline (B41778) is a well-established process, and similar strategies using reagents like metals in acid could potentially be adapted for the reduction of the C-Cl bond in this context. chemistry.coach

Radical Reactions and Radical Intermediates of this compound

The study of radical reactions involving this compound provides significant insight into the formation and subsequent reactivity of fluorinated radical species. The presence of both chlorine and fluorine atoms on the methyl group attached to the benzene ring imparts unique chemical properties that are leveraged in various synthetic methodologies.

Generation and Reactivity of Aryldifluoromethyl Radicals

(Chlorodifluoromethyl)arenes, such as this compound, serve as valuable and effective precursors for the generation of aryldifluoromethyl radicals (ArCF₂•). oup.comscilit.com The generation of these radicals is typically achieved through the selective cleavage of the carbon-chlorine (C-Cl) bond, which is significantly weaker than the carbon-fluorine (C-F) bond.

Several methods have been developed to facilitate this transformation. One common approach involves the use of tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). In this process, the tributyltin radical (Bu₃Sn•) selectively abstracts the chlorine atom from the chlorodifluoromethyl group to yield the desired aryldifluoromethyl radical. oup.com Another method involves a one-electron reduction using reagents like samarium(II) iodide (SmI₂), which also results in the cleavage of the C-Cl bond to form the PhCF₂• radical and a chloride ion. researchgate.net

Once generated, aryldifluoromethyl radicals are described as moderately reactive intermediates that can participate in a variety of chemical transformations. oup.com Their reactivity allows them to be "trapped" by different radical acceptors. For instance, they have been successfully trapped by unsaturated compounds such as styrene (B11656) and phenylacetylene. researchgate.net Furthermore, these radicals can undergo allylation reactions when treated with reagents like allyltributyltin, leading to the formation of new carbon-carbon bonds. oup.com The aryldifluoromethyl radical can also be reduced to form a difluoromethylarene. oup.com

Research indicates that aryldifluoromethyl radicals possess a slightly electron-rich character when compared to the trifluoromethyl (CF₃) radical. This property influences their reactivity, enabling them to react with electron-deficient activated double bonds. mdpi.com

A key synthetic route that generates the chlorodifluoromethyl radical (•CF₂Cl) for subsequent reaction with arenes involves the use of bis(chlorodifluoroacetyl) peroxide. The proposed mechanism suggests an electron transfer from the aromatic substrate to the peroxide. This creates a radical pair, consisting of the •CF₂Cl radical and the radical cation of the arene, within a solvent cage, which then combine to form the chlorodifluoromethylated product. oup.com

| Precursor | Reagent/Condition | Generated Radical | Subsequent Reaction | Ref. |

| This compound | Bu₃SnH, AIBN | Phenyldifluoromethyl radical (PhCF₂•) | Reduction to difluoromethylbenzene | oup.com |

| This compound | Samarium(II) iodide | Phenyldifluoromethyl radical (PhCF₂•) | Trapped by styrene or phenylacetylene | researchgate.net |

| This compound | Allyltributyltin, AIBN | Phenyldifluoromethyl radical (PhCF₂•) | Allylation | oup.com |

| Bis(chlorodifluoroacetyl) peroxide | Arene (e.g., Benzene) | Chlorodifluoromethyl radical (•CF₂Cl) | Addition to the arene | oup.com |

Influence of Electronic Effects on Substrate Reactivity with Chlorodifluoromethyl Radicals

The electronic nature of both the radical species and the substrate plays a crucial role in the outcome of radical reactions involving the chlorodifluoromethyl group. The chlorodifluoromethyl radical (•CF₂Cl) is characterized as an electrophilic radical. nih.govresearchgate.netcas.cn This is a defining feature that distinguishes it from the related difluoromethyl radical (•CF₂H), which exhibits nucleophilic behavior. nih.govresearchgate.net

This electrophilicity makes the •CF₂Cl radical a particularly useful synthetic tool. It can act as a surrogate for the nucleophilic •CF₂H radical, enabling the efficient preparation of electron-rich difluoromethylated arenes and heteroarenes. nih.govresearchgate.net These compounds are often challenging to synthesize via direct difluoromethylation with the •CF₂H radical, as the reaction between a nucleophilic radical and an electron-rich substrate is generally unfavorable. mdpi.com

The influence of substrate electronics is clearly demonstrated in comparative studies. For example, the reaction between the electrophilic •CF₂Cl radical and an electron-rich substrate like p-tert-butylanisole proceeds to give the corresponding chlorodifluoromethylated product. In stark contrast, the nucleophilic •CF₂H radical fails to react with the same electron-rich anisole (B1667542) derivative under similar conditions. mdpi.com The resulting chlorodifluoromethylated product can then be readily converted to the final difluoromethylated arene through a subsequent reduction step, such as catalytic hydrogenolysis, which replaces the chlorine atom with hydrogen. mdpi.com

Further research utilizing sodium chlorodifluoromethanesulfinate as a precursor for the •CF₂Cl radical corroborates these findings. Reactions with electron-rich arenes, which are typically unreactive toward the •CF₂H radical, proceed to give the desired addition products with the •CF₂Cl radical. cas.cn Conversely, substrates bearing strong electron-withdrawing groups, such as a trifluoromethyl group, are more reluctant to react with the electrophilic •CF₂Cl radical. cas.cn Due to its electrophilic nature, the chlorodifluoromethylation reaction is highly regioselective, typically occurring at the most electron-rich position of the aromatic or heteroaromatic substrate. cas.cn

| Radical | Radical Character | Substrate | Reactivity | Product (Initial) | Ref. |

| Chlorodifluoromethyl (•CF₂Cl) | Electrophilic | p-tert-butylanisole (electron-rich) | Reacts | 2-chlorodifluoromethyl-4-tert-butylanisole | mdpi.com |

| Difluoromethyl (•CF₂H) | Nucleophilic | p-tert-butylanisole (electron-rich) | No reaction | N/A | mdpi.com |

| Chlorodifluoromethyl (•CF₂Cl) | Electrophilic | Anisole derivative (electron-rich) | Reacts | Chlorodifluoromethylated anisole | cas.cn |

| Chlorodifluoromethyl (•CF₂Cl) | Electrophilic | Trifluoromethyl-substituted arene (electron-poor) | Reluctant to react | Low yield | cas.cn |

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of (Chlorodifluoromethyl)benzene, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H and ¹³C NMR for Substitution Pattern and Electronic Environments

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in confirming the substitution pattern of the benzene (B151609) ring and understanding the electronic environment of each atom. In the ¹H NMR spectrum, the protons on the benzene ring typically appear as a multiplet in the aromatic region. researchgate.net For this compound, the aromatic protons would be expected to show complex splitting patterns due to coupling with each other and potentially long-range coupling with the fluorine atoms of the -CF₂Cl group.

The ¹³C NMR spectrum provides distinct signals for each unique carbon atom in the molecule. savemyexams.com The carbon of the -CF₂Cl group would exhibit a characteristic chemical shift and would be split into a triplet by the two attached fluorine atoms. The aromatic carbons would also show distinct resonances, with their chemical shifts influenced by the electron-withdrawing nature of the (chlorodifluoromethyl) group. The carbon atoms closer to the substituent will be more deshielded and appear at a lower field. Broadband decoupling is often employed in ¹³C NMR to simplify the spectrum by removing C-H coupling, resulting in a singlet for each carbon environment. libretexts.org

| Nucleus | Typical Chemical Shift (ppm) | Expected Splitting Pattern |

| ¹H (Aromatic) | ~7.2-7.6 | Multiplet |

| ¹³C (Aromatic) | ~125-140 | Singlets (with broadband decoupling) |

| ¹³C (-CF₂Cl) | ~120-130 | Triplet (due to ¹JCF coupling) |

¹⁹F NMR for Isomer Ratio Determination and Fluorine Coupling Constants

Fluorine-19 (¹⁹F) NMR spectroscopy is particularly powerful for analyzing fluorinated compounds like this compound due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.orgbiophysics.org The ¹⁹F NMR spectrum provides a distinct signal for the fluorine atoms in the -CF₂Cl group.

A study reported the ¹⁹F NMR chemical shift for the -CF₂Cl group in this compound to be -49.78 ppm. This chemical shift is highly sensitive to the electronic environment, making ¹⁹F NMR an excellent tool for identifying and quantifying isomers if multiple substitution patterns were present.

Furthermore, ¹⁹F NMR is crucial for determining fluorine coupling constants. The fluorine atoms in the -CF₂Cl group will couple with any adjacent magnetic nuclei, such as ¹³C and potentially with the ortho-protons on the benzene ring, providing valuable structural information. wikipedia.org These coupling constants, measured in Hertz (Hz), are independent of the spectrometer's magnetic field strength and provide through-bond connectivity information. man.ac.ukuoa.gr

| Parameter | Reported Value |

| ¹⁹F Chemical Shift (δ) | -49.78 ppm |

| Typical ²JCF Coupling | ~250-300 Hz |

Isotope Effects on Fluorine Chemical Shifts Induced by Heteroatoms

The presence of isotopes of neighboring atoms can induce small but measurable shifts in the ¹⁹F NMR chemical shift, known as isotope effects. researchgate.netstemwomen.org For this compound, the chlorine atom exists as two stable isotopes, ³⁵Cl and ³⁷Cl. This isotopic distribution can lead to the observation of a two-bond isotope effect (²Δ¹⁹F(³⁷/³⁵Cl)) on the fluorine chemical shift. researchgate.net

These isotope-induced shifts are typically small, on the order of parts per billion (ppb), but can be resolved with high-field NMR spectrometers. stemwomen.orgresearchgate.net Studying these effects can provide subtle insights into the electronic structure and bonding within the -CF₂Cl group. Research on similar chlorofluoroalkanes has shown that the magnitude of the isotope shift can be correlated with the number of geminal chlorine atoms. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of specific functional groups in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds. acenet.edu

Key expected vibrational modes include:

C-H stretching from the aromatic ring, typically appearing in the 3100-3000 cm⁻¹ region. docbrown.info

C=C stretching vibrations within the benzene ring, which give rise to characteristic absorptions in the 1600-1450 cm⁻¹ range. docbrown.info

C-F stretching vibrations, which are typically strong and appear in the 1100–1000 cm⁻¹ region.

C-Cl stretching vibrations, which are generally found in the 800–600 cm⁻¹ region.

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that is unique to the molecule, allowing for its definitive identification when compared to a reference spectrum. docbrown.info

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aromatic C=C Stretch | 1600-1450 |

| C-F Stretch | 1100-1000 |

| C-Cl Stretch | 800-600 |

Mass Spectrometry (MS) for Molecular Ion Peaks and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. savemyexams.com In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (162.56 g/mol ).

Due to the presence of chlorine, the molecular ion peak will appear as a characteristic cluster of peaks (M⁺ and M+2⁺) because of the natural isotopic abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%). The relative intensity of these peaks (approximately 3:1) is a clear indicator of the presence of one chlorine atom in the ion.

The fragmentation pattern provides further structural evidence. Common fragmentation pathways for aromatic compounds involve the loss of substituents or parts of the ring. For this compound, expected fragmentation could include:

Loss of a chlorine atom ([M-Cl]⁺)

Loss of the entire -CF₂Cl group

Formation of the phenyl cation ([C₆H₅]⁺) at m/z 77. docbrown.info

Analysis of these fragment ions helps to piece together the structure of the original molecule. libretexts.org

Computational Chemistry Approaches

Computational chemistry offers a powerful theoretical framework to complement experimental data. Methods like Density Functional Theory (DFT) can be used to predict and understand the spectroscopic properties of this compound. grafiati.com

Theoretical calculations can be employed to:

Predict NMR chemical shifts and coupling constants: These calculations can aid in the assignment of complex spectra and provide a deeper understanding of the factors influencing these parameters.

Simulate IR spectra: Calculated vibrational frequencies and intensities can be compared with experimental IR spectra to confirm peak assignments and structural features. google.com

Determine molecular geometry and electronic structure: Computational models can provide precise information on bond lengths, bond angles, and the distribution of electron density within the molecule, offering insights into its reactivity and properties.

By combining these advanced spectroscopic techniques with computational methods, a detailed and unambiguous characterization of this compound can be achieved, providing a solid foundation for understanding its chemical behavior and potential applications.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. byjus.comduke.edu It is particularly effective for predicting molecular properties and reactivity by calculating the electron density distribution. For this compound, DFT calculations provide a detailed picture of how the electron-withdrawing chlorodifluoromethyl (-CF₂Cl) group influences the aromatic ring.

Key reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to predict chemical behavior. mdpi.comresearchgate.net A large HOMO-LUMO energy gap generally signifies high kinetic stability and low chemical reactivity. scielo.org.za The introduction of the -CF₂Cl group is expected to lower the energy of both the HOMO and LUMO, with a significant effect on the HOMO, leading to a larger energy gap compared to benzene and thus reduced reactivity. These descriptors provide a quantitative basis for understanding the molecule's stability and reaction tendencies. researchgate.netjournalcsij.com

Interactive Table: Calculated DFT Reactivity Descriptors

This table presents typical global reactivity descriptors calculated using DFT. The values for this compound are illustrative, based on trends observed for related halogenated and trifluoromethyl-substituted benzenes, and would be determined precisely in a dedicated computational study.

| Descriptor | Formula | Significance for this compound | Benzene (Reference) | This compound (Expected Trend) |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. A higher value indicates greater stability. | ~9.2 eV | > 9.2 eV |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. A higher value indicates a better electron acceptor. | ~ -1.1 eV | > -1.1 eV |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. A larger value implies lower reactivity. | ~5.2 eV | > 5.2 eV |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. Higher than benzene due to halogen atoms. | ~4.1 eV | > 4.1 eV |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. | ~1.5 eV | > 1.5 eV |

Molecular Dynamics Simulations for Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.govnih.gov By simulating this compound within a box of solvent molecules, MD can reveal detailed information about solvation structures, interaction energies, and dynamic behavior. nih.govanu.edu.au

The behavior of this compound in a solvent is dictated by the interplay between its non-polar benzene ring and its polar -CF₂Cl group. MD simulations can model this duality.

In Non-Polar Solvents (e.g., Hexane, Toluene): The primary interactions would be van der Waals forces between the benzene ring of the solute and the solvent molecules. The bulky, polar -CF₂Cl group would be less favorably solvated, potentially influencing local solvent structuring.

In Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): The simulations would show strong dipole-dipole interactions between the polar -CF₂Cl group and the polar solvent molecules. These solvents are effective at solvating the polar region of the molecule, which is relevant for its use in nucleophilic substitution reactions.

In Polar Protic Solvents (e.g., Water, Methanol): this compound is expected to have low solubility. MD simulations can elucidate the specific interactions at the molecular level. Water molecules would form a structured "cage" around the non-polar benzene ring (a hydrophobic effect), while also interacting with the polar -CF₂Cl group through dipole-dipole forces, though it cannot act as a hydrogen bond acceptor. rsc.org Studies on similar fluorinated benzene derivatives have shown that fluorination can increase the coordination number of solvent molecules around the solute. rsc.org

Analysis of MD trajectories, such as calculating radial distribution functions (RDFs), can provide quantitative data on the average distance and coordination number of solvent molecules around specific atoms of the solute. Furthermore, the solvation free energy can be calculated to quantify the solubility of the compound in different solvents. nih.gov

Interactive Table: Predicted Solvent Interactions for this compound

This table summarizes the expected dominant intermolecular forces and solvation behavior of this compound in different classes of solvents, as would be studied by MD simulations.

| Solvent Class | Example Solvent | Dominant Solute-Solvent Interaction | Expected Solvation Behavior |

| Non-Polar | Hexane | Van der Waals (Dispersion) | Good solvation of the benzene ring; poor solvation of the polar functional group. Overall moderate solubility. |

| Polar Aprotic | DMSO, DMF | Dipole-Dipole, Van der Waals | Strong solvation of the polar -CF₂Cl group and moderate solvation of the ring. Generally good solubility. |

| Polar Protic | Water | Hydrophobic effect, Dipole-Dipole | Poor solvation due to the large non-polar ring (hydrophobic effect). Low solubility. |

Calculation of Activation Energies for Substituent Effects on Reactivity

The rate of a chemical reaction is exponentially dependent on the activation energy (Ea), which is the energy barrier that must be overcome for reactants to transform into products. savemyexams.com Computational chemistry, particularly DFT, can be used to calculate these barriers by modeling the reaction pathway and identifying the highest energy point, known as the transition state.

For electrophilic aromatic substitution reactions, the -CF₂Cl group has a profound effect on the activation energy. Substituents are classified as "activating" if they lower the activation energy relative to benzene, and "deactivating" if they raise it. libretexts.orgmasterorganicchemistry.com

The -CF₂Cl group is strongly deactivating due to its inductive electron-withdrawing nature. libretexts.orgstpeters.co.in This effect destabilizes the positively charged intermediate (the arenium ion or sigma complex) that is formed during the rate-determining step of electrophilic aromatic substitution. masterorganicchemistry.com According to the Hammond postulate, a less stable intermediate implies a higher-energy transition state leading to it, and thus a higher activation energy and a slower reaction rate. libretexts.org For instance, the nitration of trifluoromethylbenzene, which has a similarly deactivating -CF₃ group, is approximately 40,000 times slower than the nitration of benzene, reflecting a significantly higher activation energy. masterorganicchemistry.com

DFT calculations can model this process by computing the potential energy surface of the reaction. The activation energy is the difference in energy between the reactants and the transition state structure. By comparing the calculated Ea for the substitution of this compound with that of benzene, a quantitative measure of the deactivating effect of the -CF₂Cl group can be obtained. These calculations would confirm that the activation energy for electrophilic attack at the meta position is lower than at the ortho and para positions, explaining why this group is a meta-director.

Interactive Table: Relative Reactivity and Activation Energy in Electrophilic Substitution

This table shows the relative rates of nitration for several substituted benzenes compared to benzene, illustrating the impact of different substituents on reactivity and the inferred effect on activation energy (Ea).

| Compound | Substituent | Substituent Effect | Relative Rate of Nitration (vs. Benzene=1) | Inferred Effect on Activation Energy (Ea) |

| Toluene (B28343) | -CH₃ | Activating | 23 | Lower |

| Benzene | -H | Reference | 1 | Reference |

| Chlorobenzene | -Cl | Deactivating | 0.033 | Higher |

| This compound | -CF₂Cl | Strongly Deactivating | << 0.001 (Estimated) | Significantly Higher |

| Trifluoromethylbenzene | -CF₃ | Strongly Deactivating | ~0.000025 | Significantly Higher |

| Nitrobenzene | -NO₂ | Strongly Deactivating | ~1 x 10⁻⁷ | Much Higher |

Applications in Advanced Organic Synthesis and Materials Science Research

Precursor for the Synthesis of Complex Fluorinated Molecules

The chlorodifluoromethyl group serves as a valuable synthetic handle, enabling the transformation of (Chlorodifluoromethyl)benzene into a wide array of more complex fluorinated structures. nih.gov Its ability to participate in radical reactions and act as a precursor for other functional groups makes it a key starting material for specialized fluorine chemistry. nih.govoup.com

Research has demonstrated that bifunctional derivatives, specifically p-bisthis compound, can act as a monomer in condensation polymerization reactions to create novel fluoropolymers. google.com When reacted with difunctional monomers such as diphenolates and dithiolates, new classes of fluoropolyethers and fluoropolythioethers are formed. google.com These polymerization reactions yield copolymers with promising characteristics, including good solubility in common solvents and high thermal stability, properties that are dependent on the structure of the comonomer used. google.com

A notable example is the condensation copolymerization between p-bisthis compound and bisphenol A. researchgate.net This reaction produces a novel fluoropolymer with desirable thermal and solubility properties, showcasing the potential of this monomer for creating advanced polymer materials. researchgate.net

Table 1: Examples of Condensation Copolymerization using p-Bisthis compound

| Comonomer | Resulting Polymer Type | Key Properties | Reference |

|---|---|---|---|

| Diphenolates (e.g., Bisphenol A) | Fluoropolyether | Excellent thermal and solubility properties | researchgate.net |

| Dithiolates | Fluoropolythioether | High thermal stability | google.com |

The condensation polymerization of p-bisthis compound with nucleophiles like diphenolates is proposed to occur through an unprecedented S(RN)1 (Substitution Radical-Nucleophilic Unimolecular) mechanism. google.comresearchgate.net This reaction pathway is distinct from typical nucleophilic aromatic substitution (SNAAr) mechanisms often seen in polymer chemistry. google.comorganicreactions.org

The S(RN)1 mechanism involves a chain process initiated by an electron transfer to the (chlorodifluoromethyl)aryl substrate. wikipedia.org The key steps are:

Initiation : An electron is transferred to the Ar-CF2Cl molecule, forming a radical anion. wikipedia.org

Fragmentation : This radical anion rapidly dissociates, cleaving the carbon-chlorine bond to generate an aryldifluoromethyl radical (ArCF2•) and a chloride anion. researchgate.netwikipedia.org

Propagation : The aryldifluoromethyl radical couples with the nucleophilic comonomer (e.g., a diphenolate anion). wikipedia.org

Termination : The resulting radical anion transfers its electron to another molecule of the starting monomer, propagating the chain reaction and forming the polymer linkage. wikipedia.org

The involvement of this radical-based mechanism in condensation polymerization opens avenues for synthesizing new types of fluoropolymers that may be inaccessible through conventional methods. researchgate.net

(Chlorodifluoromethyl)arenes are effective precursors for generating aryldifluoromethyl radicals (ArCF2•). oup.com The carbon-chlorine bond in the -CF2Cl group is significantly weaker than the carbon-fluorine bonds, allowing for selective cleavage. oup.com Using a radical initiator system, such as tributyltin hydride and AIBN (azobisisobutyronitrile), the chlorine atom can be abstracted to furnish the moderately reactive aryldifluoromethyl radical. oup.com

Once formed, this radical species can be trapped by various radical acceptors to create more complex fluoroalkylated molecules. For instance, the reaction of the aryldifluoromethyl radical with allyltributyltin results in the formation of an allylated product, demonstrating a method for C-C bond formation. oup.com This two-step process—chlorodifluoromethylation of an aromatic ring followed by radical-based replacement of the chlorine—provides a novel and promising route to ArCF2-containing derivatives. oup.com

Table 2: Synthesis of Fluoroalkylated Compounds from (Chlorodifluoromethyl)arenes

| Starting Arene | Radical Precursor | Reactant/Trap | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzene (B151609) | This compound | Allyltributyltin | Allyldifluoromethylbenzene | 93% | oup.com |

| Naphthalene (B1677914) | 1-(Chlorodifluoromethyl)naphthalene | Tributyltin hydride | 1-(Difluoromethyl)naphthalene | 87% | oup.com |

| Naphthalene | 1-(Chlorodifluoromethyl)naphthalene | Allyltributyltin | 1-(Allyldifluoromethyl)naphthalene | 96% | oup.com |

The -CF2Cl group is a versatile functional motif that enables diversification into other valuable fluorinated structures. nih.govresearchgate.net Research has shown that the chlorodifluoromethyl group can be converted into related structures such as aryl-esters, β-keto-esters, and gem-difluoroenones, significantly expanding its synthetic utility. nih.gov

Furthermore, (chlorodifluoromethyl)arenes serve as direct precursors to trifluoromethylated compounds. The synthesis of 2-(trifluoromethyl)indoles has been achieved through a nucleophilic halogen exchange reaction on 2-(chlorodifluoromethyl)indole precursors. researchgate.net This transformation, which can also be adapted for isotopic labeling with [¹⁸F]fluoride, proceeds by replacing the chlorine atom with a fluorine atom, likely via an elimination-addition mechanism on the indole (B1671886) ring system. researchgate.net This provides a direct pathway from Ar-CF2Cl to Ar-CF3, a group of immense importance in medicinal and materials chemistry. researchgate.netgoogle.com

Development of New Fluoropolymers through Condensation Copolymerization

Intermediates in Medicinal and Agrochemical Chemistry Research

The introduction of fluorine-containing groups is a widely used strategy in the design of pharmaceuticals and agrochemicals to enhance biological activity, improve metabolic stability, and tune physicochemical properties. ontosight.ainih.gov this compound and its derivatives are valuable intermediates for this purpose, providing a gateway to the synthesis of complex fluorinated target molecules. ontosight.ai

The chlorodifluoromethyl group itself, or the difluoromethyl group derived from it, is of significant interest. For example, (chlorodifluoromethyl)-substituted benzene derivatives have been explored as potential tyrosine kinase inhibitors. thieme-connect.com More broadly, the CF2X (where X = Cl, Br, I) moiety is being studied for its ability to form halogen bonds, an important non-covalent interaction in drug-target binding. acs.org This has been explored in the context of kinase inhibitors like asciminib, where the (chlorodifluoromethoxy)benzene (B1600583) fragment plays a role in binding. acs.org The operational simplicity of introducing the -CF2Cl group via radical chlorodifluoromethylation under mild photochemical conditions makes it an attractive method for the late-stage functionalization of complex, pharmaceutically relevant molecules. nih.govresearchgate.net

Development of New Functional Materials with Tuned Properties

Beyond polymer synthesis, derivatives of this compound are crucial precursors for high-performance functional materials. A prominent example is the use of p-bisthis compound in a convenient and scalable synthesis of octafluoro[2.2]paracyclophane, also known as Parylene AF-4 dimer. researchgate.net This synthesis is achieved in high yield through a reaction with zinc in DMA at 100 °C. researchgate.net

Parylene AF-4 is a high-performance polymer used to create ultra-thin conformal coatings through chemical vapor deposition (CVD). researchgate.net These coatings are prized for their excellent chemical resistance, thermal stability, and dielectric properties, making them indispensable in demanding applications across the semiconductor, electronics, automotive, and medical device industries. researchgate.netfluoropolymers.eu The fluoropolymers synthesized via the S(RN)1 mechanism also represent a class of new functional materials with tailored properties such as enhanced thermal stability, which are critical for applications in extreme environments. google.comfluoropolymers.eu

Future Research Directions and Emerging Trends

Green Chemistry Approaches in the Synthesis of (Chlorodifluoromethyl)benzene

The synthesis of fluorinated organic compounds, including this compound, has traditionally involved harsh reagents and conditions. However, aligning with the principles of green chemistry, current research is focused on developing more environmentally benign and sustainable synthetic routes. oaepublish.comjustagriculture.in The goal is to minimize hazardous waste, reduce energy consumption, and utilize renewable resources. longdom.org

Key emerging trends in the green synthesis of this compound and its derivatives include:

Photochemical Methods: Light-activated reactions, such as photoredox catalysis, are gaining prominence. oaepublish.comlongdom.org These methods often proceed under mild conditions, reducing the need for high temperatures and aggressive reagents. oaepublish.comresearchgate.net Radical chlorodifluoromethylation of aromatic compounds using reagents like chlorodifluoroacetic anhydride (B1165640) can be achieved under mild photochemical conditions, offering high functional group compatibility. researchgate.net

Solvent-Free and Alternative Solvents: A significant green approach is the reduction or elimination of hazardous organic solvents. longdom.org Direct chlorination of difluoromethylbenzene can be performed where the substrate itself acts as the solvent, simplifying the process. When solvents are necessary, the focus is shifting from toxic options like HMPA to safer alternatives such as DMPU or environmentally benign options like water or supercritical CO₂. longdom.orgresearchgate.net

Catalysis: The use of efficient catalysts allows reactions to occur under milder conditions, which lowers energy consumption and waste. longdom.org Research into catalyst systems for the synthesis of this compound aims to improve reaction rates and selectivity, even in established methods like radical chlorination.

Biocatalysis: The use of enzymes and microorganisms as biocatalysts represents a frontier in green synthesis. longdom.orgjchemrev.com While not yet widely reported specifically for this compound, biocatalytic platforms based on enzymes like cytochrome P450 are being developed for the introduction of fluoroalkyl groups into organic molecules, which could be a future avenue for its synthesis. researchgate.net

| Green Chemistry Approach | Description | Advantages | Research Example |

|---|---|---|---|

| Photoredox Catalysis | Uses light to initiate radical reactions for chlorodifluoromethylation. | Mild reaction conditions, high functional group tolerance, reduced energy consumption. oaepublish.comresearchgate.net | Radical chlorodifluoromethylation of (hetero)arenes using chlorodifluoroacetic anhydride. researchgate.net |

| Solvent-Free Synthesis | Conducting reactions without a solvent medium, often using a reactant as the solvent. | Eliminates solvent waste, simplifies purification, improves process safety. | Direct chlorination of difluoromethylbenzene using UV light. |

| Alternative Solvents | Replacing hazardous solvents (e.g., HMPA) with safer alternatives (e.g., DMPU, ionic liquids). longdom.orgresearchgate.net | Reduces toxicity and environmental impact. researchgate.net | Use of DMPU instead of the highly toxic HMPA in condensation polymerizations. researchgate.net |

| Biocatalysis | Employing enzymes or microorganisms to catalyze reactions. jchemrev.com | High specificity, mild conditions, sustainable and renewable catalysts. longdom.org | Development of cytochrome P450 platforms for C-H bond fluorination. researchgate.net |

Novel Catalytic Systems for Selective Transformations

The -CF₂Cl group in this compound is not just a static substituent; it is a reactive handle for further molecular elaboration. A major research thrust is the development of novel catalytic systems that can selectively transform this group or use it to direct reactions elsewhere on the aromatic ring.

Emerging catalytic strategies include:

Transition Metal-Catalyzed Cross-Coupling: The C-Cl bond within the chlorodifluoromethyl group provides a site for cross-coupling reactions. Research is exploring nickel- and palladium-based catalytic systems to couple this compound with various partners, such as aryl boronic acids, to form new C-C bonds. researchgate.netrsc.org These reactions are crucial for building more complex molecular architectures from a simple precursor.

Photoredox Catalysis for Derivatization: Beyond its use in synthesis, photoredox catalysis is being employed for the transformation of the -CF₂Cl group. Mild conditions allow for its reduction to the corresponding -CF₂H group or substitution with various nucleophiles, greatly expanding the synthetic utility of this compound. researchgate.net

Copper-Catalyzed Reactions: Copper-based catalysts are well-known for their utility in fluorine chemistry. rsc.org Future work will likely focus on developing copper-catalyzed methods for the difluoromethylation of various substrates using this compound derivatives as the source, and for transformations of the -CF₂Cl group itself.

Decarbonylative Difluoromethylation: Novel palladium-catalyzed methods have been developed for the decarbonylative difluoromethylation of aroyl chlorides, which points to the broader potential of transition metal catalysis in creating C-CF₂H bonds. rsc.org This hints at catalytic strategies that could be adapted for transformations involving this compound.

| Catalytic System | Transformation Type | Significance | Catalyst Example |

|---|---|---|---|

| Palladium/Copper Catalysis | Cross-Coupling Reactions | Enables C-C bond formation, allowing for the synthesis of complex molecules from this compound derivatives. rsc.org | Cooperative Pd/Ag systems for coupling aryl halides with TMSCF₂H. rsc.org |

| Nickel Catalysis | Cross-Coupling / Difluoromethylation | Offers an alternative to palladium, often with different reactivity and tolerance for functional groups. Can access multiple oxidation states (Ni(I), Ni(III)). rsc.org | Nickel-catalyzed difluoromethylation of arylboronic acids. rsc.org |

| Photoredox Catalysis | Radical Transformations | Allows for mild reduction of -CF₂Cl to -CF₂H or substitution with nucleophiles, diversifying the product scope. researchgate.net | Iridium or Ruthenium-based photocatalysts. |

Exploration of New Bioactive Molecules Incorporating the Chlorodifluoromethyl Moiety

The introduction of fluorine-containing groups is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. ontosight.ai The difluoromethyl group (-CF₂H) is particularly interesting as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups. cas.cnbeilstein-journals.org The chlorodifluoromethyl (-CF₂Cl) group serves as a valuable precursor to the -CF₂H moiety and other functionalities, making this compound a key starting material in drug discovery. researchgate.net

Future research is focused on:

Scaffold for Drug Discovery: this compound and its derivatives are being used as scaffolds to synthesize novel therapeutic agents, particularly in oncology and infectious diseases. The -CF₂Cl group can be converted at a late stage in the synthesis to provide analogues for structure-activity relationship (SAR) studies.

Antimicrobial and Anticancer Agents: Derivatives of chlorodifluoromethyl compounds have shown potential antimicrobial and cytotoxic properties. Further exploration is underway to optimize these activities and understand their mechanisms of action.

Agrochemicals: The trifluoromethylpyridine group is a crucial component in many modern agrochemicals like herbicides and pesticides. smolecule.com this compound derivatives can serve as key intermediates in the synthesis of new, effective crop protection agents. smolecule.comlookchem.com

PET Imaging: The C-Cl bond in the chlorodifluoromethyl group can be a site for nucleophilic radiofluorination with [¹⁸F]fluoride. This allows for the synthesis of ¹⁸F-labeled trifluoromethyl arenes, which are valuable tracers for Positron Emission Tomography (PET) imaging. Research on 2-(Chlorodifluoromethyl)indoles has shown this transformation can occur under mild conditions. researchgate.net

Advanced Materials Science Applications of this compound Derivatives

The unique properties imparted by fluorine, such as thermal stability, chemical resistance, and low dielectric constants, make fluorinated polymers highly desirable for advanced applications. google.com this compound and its isomers, particularly 1,4-bisthis compound (B1330883), are emerging as important monomers and intermediates for the synthesis of high-performance materials. lookchem.com

Emerging trends in this area include:

High-Performance Fluoropolymers: Copolymerization of monomers like 1,4-bisthis compound with comonomers such as bis-phenol A or various dithiols produces novel fluoropolymers. researchgate.netgoogle.com These polymers exhibit excellent thermal stability and solubility properties, making them suitable for applications in electronics and aerospace where performance under extreme conditions is critical. researchgate.net

Novel Polymerization Mechanisms: Research has shown that the condensation polymerization of p-bis-(chlorodifluoromethyl)benzene can proceed through an unprecedented S(RN)1 (radical-nucleophilic substitution) mechanism. researchgate.net The exploration of such novel mechanisms creates opportunities to prepare new classes of fluoropolymers that are otherwise inaccessible. researchgate.net

Thin-Film Polymers: Derivatives like 1,4-bisthis compound serve as precursors for thin-film polymers used as conformal coatings in electronics. researchgate.netsmolecule.com These materials provide protective layers with desirable dielectric properties.

Materials for Extreme Environments: The inherent properties of fluorinated aromatic polymers, such as water repellency and acid resistance, make them candidates for coatings and materials used in harsh chemical environments. google.com

Q & A

Basic: What are the optimal reaction conditions for synthesizing (Chlorodifluoromethyl)benzene derivatives via deoxygenative gem-difluoroolefination?

Methodological Answer:

The reaction typically employs (chlorodifluoromethyl)trimethylsilane (TMSCFCl) as the fluorinating agent, combined with triphenylphosphine (PPh) under inert conditions. Key parameters include:

- Solvent: Anhydrous THF or DMF, which stabilizes intermediates and enhances reagent solubility.

- Temperature: Room temperature (20–25°C) for aldehydes; elevated temperatures (40–60°C) for less reactive ketones.

- Molar Ratios: A 1:1.2 ratio of carbonyl compound to TMSCFCl ensures complete conversion .

Validation via and GC-MS is recommended to monitor reaction progress and purity.

Advanced: How can computational retrosynthesis tools aid in designing novel synthetic routes for this compound analogs?

Methodological Answer:

AI-driven platforms (e.g., Reaxys, Pistachio) leverage reaction databases to propose feasible pathways. For example:

- Step 1: Input the target structure to generate precursor candidates, prioritizing commercially available reagents.

- Step 2: Evaluate predicted routes using metrics like atom economy and step efficiency.

- Step 3: Validate computationally favored pathways with small-scale trials, focusing on regioselectivity in halogenation or fluorination steps .

Tools like EPA DSSTox provide toxicity assessments to guide sustainable route selection .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, chemical-resistant aprons, and ANSI-approved goggles.

- Ventilation: Use fume hoods for all manipulations to avoid inhalation of volatile intermediates.

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

- Storage: Keep in amber glass bottles under nitrogen at –20°C to prevent hydrolysis .

Advanced: What strategies resolve contradictions in reported reaction yields of this compound-mediated fluorination?

Methodological Answer: